![molecular formula C15H17NO2 B2754759 8-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 1008423-48-0](/img/structure/B2754759.png)
8-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
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Description
8-Ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (ETQCA) is an organic compound that has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. This compound is a derivative of the cyclopenta[c]quinoline scaffold, which has been shown to exhibit a wide range of biological activities. ETQCA has been studied for its potential use in the synthesis of various pharmaceuticals and as an inhibitor of several enzymes. In addition, ETQCA has been studied for its potential use in the treatment of various diseases.
Scientific Research Applications
- Researchers use this compound to study interactions between biomolecules (such as proteins, nucleic acids, or enzymes) and ligands (small molecules). By understanding these interactions, scientists gain insights into drug binding sites, protein function, and potential therapeutic targets .
- 8-Ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is valuable for predicting free energy changes during molecular processes. Computational simulations involving this compound help estimate binding affinities, solvation energies, and conformational changes .
- Pharmaceutical researchers use this compound to design new drugs. By analyzing its structure and interactions with target proteins, they can develop molecules with improved binding affinity, selectivity, and pharmacokinetic properties. This approach accelerates drug discovery .
- When solving protein structures using X-ray crystallography, researchers often encounter partial or incomplete electron density maps. 8-Ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can be used as a ligand to improve the quality of these maps, aiding in accurate structural determination .
- Some studies explore the antiviral potential of this compound. By investigating its effects on viral replication, entry, or protein interactions, researchers aim to identify novel antiviral agents. However, further research is needed in this area .
- Given its structural features, 8-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid may have implications in neuropharmacology. Investigating its effects on neurotransmitter receptors or neuronal pathways could reveal therapeutic applications .
Biomolecule-Ligand Complex Studies
Free Energy Calculations
Structure-Based Drug Design
Refinement of X-Ray Crystal Complexes
Antiviral Research
Neuropharmacology
properties
IUPAC Name |
8-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-9-6-7-13-12(8-9)10-4-3-5-11(10)14(16-13)15(17)18/h3-4,6-8,10-11,14,16H,2,5H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSJPXTXISWCHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(C3C2C=CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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